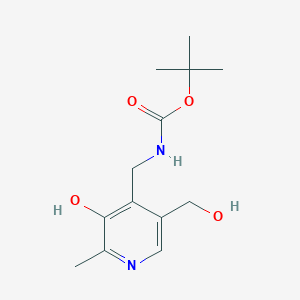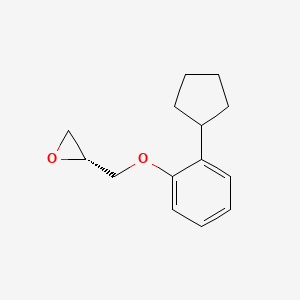
17-epi-Fluoxymesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-epi-Fluoxymesterone is a synthetic androgenic steroid that is structurally similar to testosterone. It was first synthesized in the 1960s and has been used in medical research, clinical trials, and industrial applications. This compound is known for its potent androgenic and anabolic effects, making it useful in various therapeutic and research contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Fluoxymesterone involves multiple steps, starting from a suitable steroid precursorThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: 17-epi-Fluoxymesterone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong acids or bases and specific catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 11β position can yield a ketone, while reduction of the same group can yield a secondary alcohol .
Wissenschaftliche Forschungsanwendungen
17-epi-Fluoxymesterone has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and characterization of steroid metabolites.
Biology: Studied for its effects on androgen receptors and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like hypogonadism and breast cancer.
Industry: Utilized in the development of performance-enhancing drugs and doping tests.
Wirkmechanismus
17-epi-Fluoxymesterone exerts its effects by binding to androgen receptors, similar to testosterone. This binding initiates a cascade of molecular events that lead to increased protein synthesis, nitrogen retention, and muscle growth. The compound also influences the expression of specific genes involved in androgenic and anabolic processes .
Vergleich Mit ähnlichen Verbindungen
Testosterone: The natural androgenic hormone with similar anabolic effects.
Methyltestosterone: A synthetic androgenic steroid with a similar structure but different potency.
Fluoxymesterone: The parent compound of 17-epi-Fluoxymesterone with similar but not identical effects.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its enhanced stability and potency make it a valuable compound for research and therapeutic applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 17-epi-Fluoxymesterone involves the conversion of a starting material, pregnenolone, into the target compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Sodium hydride", "Bromine", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium sulfate", "Magnesium", "Benzene", "Chloroform", "Methylmagnesium bromide", "Sodium borohydride", "Hydrogen chloride gas", "Sodium bicarbonate" ], "Reaction": [ "Pregnenolone is reacted with sodium hydride in dry THF to form the sodium salt of pregnenolone.", "Bromine is added to the sodium salt of pregnenolone in acetic acid to form 17α-bromo-pregnenolone.", "17α-bromo-pregnenolone is reacted with hydrochloric acid to form 17α-bromo-pregnenolone hydrochloride.", "17α-bromo-pregnenolone hydrochloride is reacted with sodium hydroxide in methanol to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione.", "17α-bromo-16α-methylpregn-4-ene-3,20-dione is reacted with ethyl acetate and diethyl ether to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione diethyl acetal.", "17α-bromo-16α-methylpregn-4-ene-3,20-dione diethyl acetal is reacted with magnesium in dry benzene to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione magnesium bromide.", "17α-bromo-16α-methylpregn-4-ene-3,20-dione magnesium bromide is reacted with methylmagnesium bromide in dry ether to form 17α-bromo-16α-methyl-4,17-dihydroxypregn-4-ene-3-one.", "17α-bromo-16α-methyl-4,17-dihydroxypregn-4-ene-3-one is reacted with sodium borohydride in dry ether to form 17α-bromo-16α-methyl-4,17-dihydroxyandrost-4-ene-3-one.", "17α-bromo-16α-methyl-4,17-dihydroxyandrost-4-ene-3-one is reacted with hydrogen chloride gas in chloroform to form 17α-bromo-16α-methyl-4-chloroandrost-4-ene-3-one.", "17α-bromo-16α-methyl-4-chloroandrost-4-ene-3-one is reacted with sodium bicarbonate in water to form 17α-bromo-16α-methyl-4-androstene-3,17-dione.", "17α-bromo-16α-methyl-4-androstene-3,17-dione is reacted with methanol and hydrochloric acid to form 17-epi-Fluoxymesterone." ] } | |
CAS-Nummer |
3109-09-9 |
Molekularformel |
C₂₀H₂₉FO₃ |
Molekulargewicht |
336.44 |
Synonyme |
9-Fluoro-11β,17α-dihydroxy-17-methyl-androst-4-en-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B1145249.png)


